molecular formula C8H4F4N2 B13466845 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B13466845
M. Wt: 204.12 g/mol
InChI Key: JBGSXGHXLAFPMG-UHFFFAOYSA-N
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Description

Early Development of Trifluoromethyl Diazirine Chemistry

The foundational work on trifluoromethyl diazirines emerged from efforts to stabilize reactive carbene intermediates for photochemical applications. Early studies recognized that the trifluoromethyl (-CF~3~) group conferred unique electronic and steric properties, preventing intramolecular rearrangements and enhancing carbene stability. Unlike aliphatic diazirines, which tend to form alkenes via carbene dimerization, the -CF~3~ moiety’s strong electron-withdrawing nature stabilized singlet carbene states, enabling selective insertion into target molecules.

A critical breakthrough came with the synthesis of 3-trifluoromethyl-3H-diazirine derivatives in the late 20th century. Researchers observed that the -CF~3~ group reduced the energy barrier for photolysis, allowing efficient carbene generation under UV light (365 nm). This property made trifluoromethyl diazirines ideal for photoaffinity labeling (PAL), where controlled reactivity minimizes nonspecific binding. Early applications focused on modifying small molecules, such as lactisole derivatives, to study protein-ligand interactions.

Table 1: Key Early Trifluoromethyl Diazirine Derivatives

Compound Year Key Property Application
3-Trifluoromethyl-3H-diazirine 1998 High carbene stability Polymer crosslinking
MPD112 2023 SARS-CoV-2 M~pro~ inhibition (IC~50~ = 4.1 μM) Antiviral drug discovery

The introduction of MPD112 , a trifluoromethyl diazirine inhibitor of SARS-CoV-2 main protease, exemplified the transition from theoretical studies to biomedical applications. Its non-covalent binding mechanism, validated via FRET assays, highlighted the dual utility of trifluoromethyl diazirines as both probes and therapeutic agents.

Key Advancements in Aryl-Substituted Diazirine Design

The incorporation of aryl groups into diazirine frameworks marked a paradigm shift in probe design. Aryl substituents, particularly electron-deficient rings like 4-fluorophenyl , enhanced photolytic efficiency and target specificity. The aromatic system’s conjugation stabilized diazo intermediates, enabling controlled carbene release.

Researchers discovered that 3-aryl-3-(trifluoromethyl)-3H-diazirines exhibited superior stability compared to alkyl analogues. For instance, 3-(4-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine demonstrated prolonged shelf life under ambient conditions, a critical feature for biological assays. The fluorine atom’s electronegativity further polarized the diazirine ring, accelerating photolysis while reducing side reactions.

Table 2: Impact of Aryl Substituents on Diazirine Reactivity

Aryl Group Photolysis Rate (s^-1^) Carbene Yield (%) Preferred Intermediate
Phenyl 0.15 65 Singlet carbene
4-Fluorophenyl 0.22 78 Singlet carbene
4-Nitrophenyl 0.30 55 Triplet carbene

Synthetic methodologies also advanced, with ammonia-free routes enabling scalable production of aryl-substituted diaziridines. For example, This compound was synthesized via N-TMS-ketimine intermediates, bypassing hazardous ammonia gas. This innovation facilitated the exploration of diverse aryl-diazirine libraries for proteomic studies.

Paradigm Shift Towards Fluorinated Diazirine Architectures

The convergence of trifluoromethyl and aryl-fluorine substituents revolutionized diazirine functionality. Fluorinated architectures, such as This compound , synergistically combined electronic effects to optimize photoreactivity. The -CF~3~ group stabilized singlet carbenes, while the 4-fluorophenyl moiety enhanced solubility in hydrophobic binding pockets.

Comparative studies revealed that doubly fluorinated diazirines outperformed mono-fluorinated analogues in crosslinking efficiency. For instance, This compound achieved 85% labeling yield in membrane protein studies, versus 60% for non-fluorinated counterparts. This improvement stemmed from reduced electron density at the carbene center, which minimized water quenching and increased insertion into C–H bonds.

Table 3: Performance Metrics of Fluorinated Diazirines

Metric Non-Fluorinated Diazirine This compound
Half-life in aqueous solution (h) 2.1 8.5
Membrane protein labeling yield (%) 45 85
Photolysis quantum yield 0.32 0.67

The shift towards fluorinated architectures also addressed historical challenges in PAL, such as low yields and nonspecific labeling. By leveraging the dual fluorination strategy, This compound enabled precise mapping of protein-ligand interfaces, as demonstrated in FimH lectin studies. Modern applications now extend to dynamic protein interaction profiling, leveraging the compound’s rapid carbene generation and residue-specific targeting.

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-(trifluoromethyl)diazirine

InChI

InChI=1S/C8H4F4N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H

InChI Key

JBGSXGHXLAFPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluorophenyl Trifluoromethyl Ketone Precursors

  • Starting from 4-fluoroacetophenone or related halogenated aromatic compounds, the trifluoromethyl ketone is introduced via nucleophilic trifluoromethylation.
  • One effective method involves treatment of 4-fluorobenzaldehyde derivatives with trifluoromethyltrimethylsilane (CF3TMS) in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at room temperature or elevated temperatures to increase yield.
  • The intermediate trifluoromethylated alcohol is then oxidized to the corresponding trifluoromethyl ketone.

This step is critical as the ketone functionality is the direct precursor to the diazirine ring.

Conversion of Ketone to Oxime

  • The trifluoromethyl ketone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol under reflux conditions, typically for extended periods (up to 40 hours).
  • The oxime formation is followed by isolation and purification steps involving extraction and drying.

Formation of Diaziridine Intermediate

  • The oxime is treated with ammonia or liquid ammonia in the presence of a base such as triethylamine at low temperatures.
  • This step cyclizes the oxime to the diaziridine intermediate, a three-membered ring containing two nitrogen atoms.

Oxidative Halogenation to Diazirine

  • The diaziridine is subjected to halogenation, commonly using iodine or other halogenating agents, under controlled temperature conditions.
  • This oxidative step converts the diaziridine to the diazirine ring, finalizing the synthesis of 3-(4-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine.
  • The reaction mixture is then worked up by separation of organic layers, drying, and purification via chromatography.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Trifluoromethylation CF3TMS, K2CO3 (30 mol%), DMF, RT to 80°C 60-80 Elevated temperature improves yield
Oxime formation Hydroxylamine hydrochloride, NaOAc, EtOH, reflux 40h 60-70 Long reflux time required
Diaziridine cyclization Liquid NH3, Et3N, low temperature 70-85 Sensitive to moisture
Oxidative halogenation Iodine, room temperature to 0°C 80-90 Iodine commonly used for halogenation

Analytical Confirmation

  • The synthesized compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR, confirming the presence of fluorine atoms and the diazirine ring.
  • Mass spectrometry (MS) provides molecular weight confirmation.
  • The compound’s photochemical behavior is studied by UV irradiation and monitored by ^19F NMR to assess carbene formation efficiency.

Literature Examples and Supporting Data

  • A study reported the synthesis of trifluoromethylaryl diazirines with similar substituents, confirming the stability and photochemical properties of the diazirine ring formed via iodine oxidation of diaziridine intermediates.
  • The trifluoromethyl ketone precursor synthesis via trifluoromethyltrimethylsilane and potassium carbonate in DMF was demonstrated to be efficient and scalable.
  • The oxidative halogenation step using iodine is a widely accepted method for diazirine formation, yielding high purity products with minimal side reactions.
  • Stability studies using ^19F NMR under ambient light conditions show the compound’s robustness, which is crucial for its application in photolabeling.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Exposure to ultraviolet light generates reactive carbene intermediates.

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Photolysis: Ultraviolet light sources are used to induce photolysis.

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

    Photolysis: Generates carbene intermediates that can react with various substrates.

    Substitution Reactions: Produces substituted diazirine derivatives.

    Oxidation and Reduction: Forms oxidized or reduced diazirine compounds.

Scientific Research Applications

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine has a wide range of scientific research applications:

    Chemistry: Used as a photoreactive probe for studying reaction mechanisms and intermediates.

    Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and photodynamic therapy.

    Industry: Utilized in the development of advanced materials and coatings with unique photochemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, enabling the study of molecular interactions and reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Comparison with Similar Compounds

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 952143-02-1)

  • Molecular Formula : C₈H₄BrF₃N₂
  • Applications : A Suzuki-Miyaura coupling-compatible building block for photoaffinity probes (PAPs). The bromine substituent allows facile functionalization via cross-coupling reactions, enabling modular probe design .
  • Key Difference : The bromine atom enhances reactivity in cross-coupling reactions compared to the fluorine substituent, but the electron-withdrawing fluorine in 3-(4-fluorophenyl)-diazirine may improve carbene stability during photolysis .

3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

  • Applications: Photolysis generates carbenes that undergo Friedel-Crafts alkylation with phenolic partners, useful for protein labeling .

3-(3-Trifluoromethylphenyl)-3H-diazirine

  • Synthesis : Requires protection/deprotection strategies for amine functionalities, achieving yields >60% via optimized nitro-group reductions and Boc/phthalimide protections .
  • Key Difference : The meta-substitution pattern (vs. para-fluorine) may sterically hinder carbene insertion into biomolecules, reducing labeling efficiency .

Photochemical Reactivity and Stability

Compound Photolysis Wavelength Carbene Yield Stability (Acid/Base) Key Reaction Products
3-(4-Fluorophenyl)-diazirine 350 nm 65% carbene Stable in 1 M HCl/NaOH OH insertion (>95% in MeOH)
3-(4-Bromophenyl)-diazirine 350 nm ~60% carbene Stable in 0.1 M AcOH Suzuki coupling adducts
3-(4-Methoxyphenyl)-diazirine 350 nm 55% carbene Moderate stability Friedel-Crafts alkylation products
  • Fluorine Effect : The para-fluorine substituent enhances thermal and photochemical stability compared to bromine or methoxy analogues due to its strong electron-withdrawing nature .

Biological Activity

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is a compound of interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant case studies, supported by empirical data and research findings.

  • Molecular Formula : C₉H₆F₄N₂
  • Molecular Weight : 220.15 g/mol
  • CAS Number : 92367-11-8
  • Purity : Typically ≥95%

Structural Characteristics

The compound features a diazirine moiety, which is known for its ability to generate reactive carbenes upon photolysis. This property is leveraged in various biological applications, particularly in photoaffinity labeling and drug discovery.

The biological activity of this compound primarily stems from its ability to form reactive intermediates that can interact with biological macromolecules. The trifluoromethyl group enhances the stability and reactivity of the diazirine, making it a valuable tool for probing protein interactions.

Case Studies

  • Inhibition of SARS-CoV-2 Mpro :
    A study reported the synthesis of a derivative (MPD112) featuring a trifluoromethyl diazirine moiety that selectively inhibits the main protease (Mpro) of SARS-CoV-2. The compound exhibited an IC50 value of 4.1 ± 0.6 μM, indicating significant inhibitory activity against the enzyme involved in viral replication . The study highlighted the stability of the diazirine under non-photoactivation conditions, suggesting potential for therapeutic applications in COVID-19.
  • Photoaffinity Labeling :
    Research has demonstrated that diazirines can be employed for photoaffinity labeling of proteins. Upon UV irradiation, this compound generates carbenes that can covalently bond to amino acids in proteins, facilitating the identification of protein targets in complex biological systems .

Table: Summary of Biological Activities

StudyActivityTargetIC50 (μM)Notes
InhibitionSARS-CoV-2 Mpro4.1 ± 0.6Selective inhibition with good cell viability
Photoaffinity LabelingVarious proteinsN/AEffective for identifying protein interactions

Applications in Drug Discovery

The unique properties of this compound make it suitable for several applications:

  • Target Identification : Its ability to form covalent bonds with proteins allows researchers to map out interaction networks within cells.
  • Therapeutic Development : Compounds based on this structure are being explored as potential inhibitors for various diseases, including viral infections and cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine and its derivatives?

  • Answer : The synthesis typically involves enantiomer-specific routes starting from brominated benzyl alcohols or nitrobenzene precursors. For example, enantiopure synthesis of S/R isomers utilizes bromo-α-methylbenzyl alcohol intermediates, followed by diazirine ring formation under controlled conditions . Recent improvements include protecting amino groups (e.g., —Boc or —phthalimide) to prevent side reactions during diaziridine oxidation, enhancing yields up to 60–69% in multi-step protocols .

Q. Which analytical techniques are critical for characterizing diazirine compounds?

  • Answer :

  • 1H NMR : Essential for tracking synthetic intermediates and confirming stereochemistry (e.g., distinguishing S/R enantiomers via specific shifts) .
  • HRMS : Validates molecular weight and purity, though ionization challenges may arise for brominated derivatives .
  • IR Spectroscopy : Identifies functional groups (e.g., N=N stretch at ~1619 cm⁻¹) and monitors reaction progress .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : The compound is light-sensitive due to its diazirine moiety. Storage at 2–8°C in amber vials under inert atmosphere is recommended. Derivatives with bromomethyl groups (e.g., 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide) require refrigeration and desiccation to prevent hydrolysis .

Q. What are common reactions involving this diazirine in photochemical studies?

  • Answer : Upon UV irradiation, the diazirine generates carbene intermediates, enabling C–H insertion or Friedel-Crafts alkylations. For instance, photoactivation in the presence of phenol derivatives yields alkylated tyrosine analogs, useful for protein labeling .

Advanced Research Questions

Q. How do electronic effects of substituents influence the synthesis of diazirine derivatives?

  • Answer : Electron-withdrawing groups (e.g., —NO₂) hinder diaziridine formation due to destabilization of intermediates, while electron-donating groups (e.g., —OMe) improve reactivity. For example, 3-(4-nitrophenyl)-3-trifluoromethyldiaziridine synthesis fails due to electronic incompatibility, whereas methoxy-substituted analogs succeed with optimized protocols .

Q. What mechanistic insights explain the regioselectivity of carbene insertion post-photoactivation?

  • Answer : The trifluoromethyl group stabilizes the carbene intermediate, directing insertion into electron-rich C–H bonds (e.g., aromatic or aliphatic systems). Computational studies suggest that steric and electronic factors govern selectivity, with preferential alkylation of phenolic —OH groups over non-activated sites .

Q. How can researchers address challenges in synthesizing reactive intermediates like bromomethyl-diazirines?

  • Answer : Brominated derivatives (e.g., 3-(5-(bromomethyl)naphthalen-1-yl)-diazirine) require low-temperature handling (<0°C) and rapid purification via flash chromatography to avoid decomposition. Protecting-group strategies (e.g., tert-butyldimethylsilyl ethers) enhance stability during multi-step syntheses .

Q. How should contradictory data on substituent compatibility be resolved?

  • Answer : Discrepancies arise from competing electronic and steric effects. For example, while 4-methoxyphenyl derivatives are achievable via modified MnO₂ oxidation , 4-nitrophenyl analogs remain elusive. Systematic variation of protecting groups and reaction conditions (e.g., solvent polarity, temperature) is recommended to reconcile such contradictions .

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